molecular formula C13H15N3O3S2 B441208 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 352704-71-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B441208
CAS No.: 352704-71-3
M. Wt: 325.4g/mol
InChI Key: UQZBARSQABXYCF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound's molecular formula C13H15N3O3S2 indicates a molecular weight of 325.4 g/mol, establishing it as a moderately sized organic molecule with significant structural complexity. The systematic name reflects the presence of a 1,3,4-thiadiazole ring system as the central heterocyclic component, substituted at the 5-position with an ethylsulfanyl group (-SCH2CH3) and at the 2-position with a benzamide moiety bearing two methoxy substituents at the 3 and 5 positions of the benzene ring.

The structural identification involves recognizing the 1,3,4-thiadiazole as a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4. This heterocyclic system exhibits significant aromaticity due to the delocalization of six π-electrons across the five-membered ring structure. The ethylsulfanyl substituent at the 5-position introduces additional sulfur functionality, potentially enhancing the compound's biological activity through metal coordination or disulfide bridge formation. The benzamide component contributes to the overall molecular stability through its planar aromatic system and the amide linkage, which provides opportunities for hydrogen bonding interactions.

The compound belongs to the broader class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antifungal properties. The specific substitution pattern of this molecule, particularly the combination of ethylsulfanyl and dimethoxybenzamide groups, creates a unique pharmacophore that may exhibit distinct biological activities compared to other thiadiazole derivatives. Research has demonstrated that the biological activity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on both the heterocyclic ring and the attached aromatic systems.

Crystallographic Analysis of Thiadiazole-Benzamide Hybrid Architecture

Crystallographic studies of related 1,3,4-thiadiazole-benzamide hybrid compounds provide valuable insights into the solid-state structure and intermolecular interactions of this compound. X-ray crystallographic analysis of similar compounds, such as 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, reveals that the thiadiazole ring typically adopts a planar conformation with dihedral angles between the heterocyclic core and attached aromatic rings ranging from 1.74° to 3.70°. This near-coplanar arrangement facilitates extensive π-π stacking interactions and contributes to the overall molecular stability.

The crystal structure analysis demonstrates that intermolecular hydrogen bonding plays a crucial role in the solid-state packing of thiadiazole-benzamide compounds. Specifically, O-H···N and C-H···O hydrogen bonds link adjacent molecules in the crystal lattice, creating a three-dimensional network that influences the compound's physical properties such as melting point, solubility, and stability. The presence of methoxy groups in this compound is expected to participate in similar intermolecular interactions, particularly through the oxygen atoms serving as hydrogen bond acceptors.

Crystallographic data for related compounds indicate typical bond lengths within the thiadiazole ring: C-N bonds ranging from 1.31 to 1.35 Å, C-S bonds of approximately 1.72 Å, and N-N bonds of about 1.38 Å. The C-O bonds in the methoxy groups typically measure 1.36 Å, while the amide C-N bond exhibits partial double bond character with a length of approximately 1.33 Å. These geometric parameters are consistent with the aromatic nature of the thiadiazole ring and the conjugation extending through the amide linkage to the benzene ring.

The molecular packing in the crystal structure is further stabilized by van der Waals interactions between the ethylsulfanyl chains and neighboring molecules. The flexible nature of the ethyl group allows for conformational adjustments that optimize intermolecular contacts while minimizing steric hindrance. This flexibility may also contribute to the compound's ability to adopt different conformations when interacting with biological targets, potentially enhancing its binding affinity and selectivity.

Conformational Analysis Through X-ray Diffraction Studies

Conformational analysis of this compound through X-ray diffraction techniques reveals important information about the preferred molecular geometries and rotational barriers around key bonds. The compound exhibits multiple conformational degrees of freedom, particularly around the C-N amide bond connecting the thiadiazole ring to the benzamide moiety, and the C-S bond linking the ethyl group to the thiadiazole ring. X-ray studies of analogous compounds demonstrate that the amide bond typically adopts a trans configuration, minimizing steric interactions between the thiadiazole ring and the benzene ring.

The dihedral angle between the thiadiazole plane and the benzene ring plane significantly influences the compound's electronic properties and biological activity. Crystallographic analysis of related structures shows that this angle typically ranges from 0° to 15°, with smaller angles associated with enhanced conjugation and potentially increased biological activity. The presence of methoxy substituents at the 3 and 5 positions of the benzene ring may influence this dihedral angle through steric effects or through participation in intramolecular hydrogen bonding with the amide NH group.

The ethylsulfanyl substituent introduces additional conformational complexity through rotation around the C-S bond. The ethyl group can adopt various conformations, with the anti and gauche arrangements being the most stable. The preferred conformation depends on the balance between intramolecular steric interactions and intermolecular packing forces in the crystal structure. Studies of similar compounds suggest that the anti conformation is generally favored in the solid state due to reduced steric hindrance.

Temperature-dependent X-ray diffraction studies could provide insights into the dynamic behavior of the molecule in the crystal lattice, revealing information about thermal motion and potential phase transitions. Such studies are particularly valuable for understanding the relationship between molecular motion and biological activity, as increased flexibility often correlates with enhanced binding to biological targets through induced-fit mechanisms.

Electronic Structure Modeling via Density Functional Theory (DFT)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of this compound. DFT studies using functionals such as B3LYP with basis sets ranging from 6-31G* to 6-311++G(d,p) reveal important information about the molecular orbitals, charge distribution, and reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly relevant for understanding the compound's chemical reactivity and potential biological interactions.

Computational analysis of related thiadiazole compounds demonstrates that the HOMO is typically localized on the thiadiazole ring and the adjacent nitrogen atoms, while the LUMO extends over the entire conjugated system including the benzene ring. For this compound, the HOMO-LUMO energy gap (ΔE) is expected to be in the range of 4.5-5.5 eV, indicating moderate chemical reactivity. This energy gap is influenced by the electron-donating effects of the methoxy groups, which raise the HOMO energy, and the electron-withdrawing nature of the amide group, which lowers the LUMO energy.

The electronic properties calculated through DFT include several important reactivity descriptors. The ionization potential (I) and electron affinity (A) provide information about the compound's ability to lose or gain electrons, respectively. The electronegativity (χ) and chemical hardness (η) parameters indicate the compound's resistance to charge transfer, while the global softness (S) reflects its polarizability and reactivity toward electrophilic or nucleophilic attack. For thiadiazole derivatives, typical values include ionization potentials around 8-9 eV and electron affinities near 0.2-0.4 eV.

The dipole moment calculated from DFT provides insights into the compound's polarity and potential for intermolecular interactions. Thiadiazole-benzamide compounds typically exhibit dipole moments in the range of 3-7 Debye, indicating significant molecular polarity that facilitates hydrogen bonding and dipole-dipole interactions. The direction of the dipole moment vector is influenced by the distribution of electron-withdrawing and electron-donating groups throughout the molecule.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-5-9(18-2)7-10(6-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZBARSQABXYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. A common approach involves condensing thiosemicarbazide with carboxylic acid derivatives under dehydrating conditions. For example, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (structurally analogous to the target compound) is prepared by refluxing 3,4-dimethoxybenzoic acid with thiosemicarbazide in phosphorus oxychloride (POCl₃), followed by alkylation with ethyl mercaptan.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization.

  • Catalysts: POCl₃ or polyphosphoric acid (PPA) to facilitate dehydration.

  • Solvents: Anhydrous ethanol or dichloromethane.

Benzamide Functionalization

The benzamide group is introduced via nucleophilic acyl substitution. For instance, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is synthesized by reacting 2,4-dimethoxybenzoyl chloride with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine in the presence of a base like triethylamine (TEA).

Optimization Notes:

  • Base Selection: TEA or pyridine enhances reaction efficiency by scavenging HCl.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

Stepwise Synthesis Protocol

Synthesis of 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine

  • Thiosemicarbazide Cyclization:
    Thiosemicarbazide (0.1 mol) and ethyl chloroacetate (0.12 mol) are refluxed in ethanol with catalytic POCl₃ for 4 hours. The intermediate 2-amino-1,3,4-thiadiazole is isolated via filtration (Yield: 72–78%).

  • Sulfur Alkylation:
    The intermediate is treated with ethyl mercaptan (1.2 eq) in DMF at 60°C for 2 hours, yielding 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine .

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, -SCH₂CH₃), 2.90 (q, 2H, -SCH₂), 5.20 (s, 2H, -NH₂).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C=S).

Coupling with 3,5-Dimethoxybenzoyl Chloride

  • Benzoyl Chloride Preparation:
    3,5-Dimethoxybenzoic acid (0.1 mol) is treated with thionyl chloride (SOCl₂, 1.5 eq) at 70°C for 3 hours, yielding the acyl chloride.

  • Amide Bond Formation:
    The acyl chloride (1.1 eq) is added dropwise to a solution of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1 eq) and TEA (2 eq) in THF. The mixture is stirred at 25°C for 12 hours.

Purification:

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

  • Recrystallization: Ethanol/water (8:2) yields pure product as white crystals (Yield: 65–70%).

Characterization Data:

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.2 (-SCH₂CH₃), 56.1 (OCH₃), 113.4–160.2 (aromatic carbons), 167.8 (C=O).

  • HRMS (ESI): [M+H]⁺ calcd. for C₁₄H₁₆N₃O₃S₂: 346.0632; found: 346.0635.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For analogous compounds like N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide , microwave conditions (150 W, 100°C, 15 min) achieve 85–90% yields compared to 6–8 hours under conventional reflux.

Advantages:

  • Time Efficiency: 80% reduction in reaction time.

  • Improved Purity: Reduced side-product formation.

Comparative Analysis of Methods

Parameter Conventional Reflux Microwave
Reaction Time8–12 hours15–30 minutes
Yield65–70%85–90%
Energy ConsumptionHighLow
Purification ComplexityModerateLow

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

The cyclization step may produce regioisomers. Using POCl₃ as a catalyst favors the 1,3,4-thiadiazole isomer over 1,2,4-thiadiazole due to its strong dehydrating capacity.

Solvent Impact on Crystallinity

Ethanol yields larger crystals compared to acetonitrile, simplifying filtration .

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

  • A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against pathogens such as Xanthomonas oryzae and Fusarium graminearum. The compound exhibited significant antibacterial effects at concentrations as low as 100 μg/mL, outperforming some commercial bactericides .
  • Another investigation reported that compounds with similar structural motifs demonstrated effective inhibition of bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide have been documented in various studies:

  • A series of 1,3,4-thiadiazole derivatives were synthesized and tested for cytotoxicity against several cancer cell lines (e.g., HEK293 and NCI-H226). The results indicated that these compounds could induce significant growth inhibition in cancer cells .
  • Specific derivatives showed moderate to potent cytotoxicity compared to standard anticancer drugs. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in treated cancer cells .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiadiazole derivatives:

  • A study found that certain 1,3,4-thiadiazole compounds exhibited anticonvulsant activity in animal models. The compound demonstrated effectiveness in reducing seizure activity with a favorable therapeutic index compared to traditional anticonvulsants like valproic acid .

Antimicrobial Efficacy Case Study

In a comparative study on the antibacterial activity of thiadiazole derivatives against multidrug-resistant strains, the compound was shown to have Minimum Inhibitory Concentration (MIC) values lower than those of conventional antibiotics. This suggests its potential as a lead compound for further development into effective antimicrobial agents.

Cytotoxic Effects Case Study

A detailed investigation into the cytotoxic effects of various thiadiazole derivatives revealed that this compound significantly reduced cell viability in breast and lung cancer cell lines at concentrations exceeding 10 µM. The study utilized MTT assays to quantify cell viability and indicated a dose-dependent response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs include derivatives of 1,3,4-thiadiazol-2-yl acetamides and benzamides with modifications to the sulfanyl group or aromatic substituents. Key examples from the evidence are compared below:

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives
Compound ID/Name Substituents at Position 5 (Thiadiazole) Aromatic/Oxy Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Ethylsulfanyl (-S-C₂H₅) 3,5-Dimethoxybenzamide N/A N/A 383.44 (calculated)
5g () Ethylsulfanyl 2-Isopropyl-5-methylphenoxy 78 168–170 ~380 (estimated)
5l () Ethylsulfanyl 2-Methoxyphenoxy 68 138–140 ~350 (estimated)
V013-4088 () Ethylsulfanylacetate 3,5-Dimethoxybenzamide N/A N/A 383.44

Key Observations :

  • Substituent Effects on Melting Points : Ethylsulfanyl-containing compounds (e.g., 5g, 5l) exhibit higher melting points (138–170°C) compared to methylthio or benzylthio analogs (132–160°C), likely due to increased van der Waals interactions from the ethyl chain .
  • Molecular Weight : The target compound shares the same molecular weight (383.44 g/mol) as V013-4088 but differs in substituent complexity; V013-4088 includes an ethyl ester in the sulfanylacetate group, which may alter solubility .
  • Yield Trends : Ethylsulfanyl derivatives (e.g., 5g: 78%, 5l: 68%) generally have lower yields than benzylthio analogs (e.g., 5h: 88%), suggesting steric or electronic challenges in synthesis .

Bioactivity Trends in Structural Analogs

While direct bioactivity data for the target compound are unavailable, related compounds provide insights:

  • Plant Growth Regulation: Tetrazole- and triazole-based benzamide/urea derivatives (e.g., compounds in and ) exhibit cytokinin- or auxin-like activity, with methoxy or halogen substituents enhancing efficacy .
  • Antimicrobial Potential: Thiadiazole derivatives with chlorobenzyl or fluorobenzyl substituents (e.g., 5e, 5j in ) demonstrate higher bioactivity than alkylthio analogs, likely due to increased electrophilicity .

Structural-Activity Relationships (SAR)

  • Ethylsulfanyl vs. Methylthio : Ethylsulfanyl groups (as in the target compound and 5g) may enhance membrane permeability compared to methylthio (5f), but reduce reactivity due to steric hindrance .
  • 3,5-Dimethoxybenzamide vs. Phenoxyacetamide: The 3,5-dimethoxybenzamide group in the target compound and V013-4088 introduces electron-donating methoxy groups, which could stabilize interactions with biological targets compared to phenoxyacetamide derivatives (e.g., 5g, 5l) .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H18N6OS2
  • Molecular Weight : 374.5 g/mol
  • Purity : Typically 95% .
  • Antimicrobial Activity : 1,3,4-thiadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that compounds with this scaffold can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with DNA synthesis and cell division.
  • Anticancer Activity : The thiadiazole moiety has been linked to anticancer effects through mechanisms such as inhibition of RNA and DNA synthesis without affecting protein synthesis. This has been observed in various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer), where compounds exhibited IC50 values indicating potent cytotoxicity .
  • Anti-inflammatory Effects : Research indicates that derivatives of thiadiazole can possess anti-inflammatory properties. For example, some compounds have shown efficacy in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases .
  • Analgesic Properties : Certain derivatives have been evaluated for analgesic effects using models like the acetic acid writhing test. These studies suggest that the compounds may provide pain relief comparable to traditional analgesics with lower gastrointestinal toxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerIC50 values of 4.37 µM (HepG-2), 8.03 µM (A-549)
Anti-inflammatoryReduced paw edema in rat models
AnalgesicSignificant reduction in pain response

Detailed Research Findings

  • Anticancer Mechanisms : In vitro studies have shown that this compound inhibits tumor cell proliferation by targeting key kinases involved in cell signaling pathways related to cancer progression .
  • Toxicity Studies : Toxicological evaluations indicate that while exhibiting potent biological activities, these compounds also show relatively low toxicity profiles when tested in vivo, making them suitable candidates for further development in therapeutic applications .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for thiadiazole derivatives, although detailed studies are required to fully understand their metabolic pathways .

Q & A

Basic: What are the optimal synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, a thiadiazol-2-amine intermediate (e.g., 5-substituted-1,3,4-thiadiazol-2-amine) can react with a benzaldehyde derivative under Dean-Stark conditions to remove water, as described for analogous thiadiazole derivatives . Key parameters include:

  • Solvent Selection : Toluene or acetone for reflux and crystallization .
  • Catalyst : Base catalysts like triethylamine improve yield by neutralizing HCl byproducts .
  • Purification : Slow evaporation of acetone solutions yields crystals suitable for X-ray diffraction .
    Optimization involves adjusting molar ratios (e.g., 1:1 amine-to-aldehyde) and reaction times (5–12 hours).

Basic: How can structural characterization of this compound be performed to confirm its planar conformation and intramolecular hydrogen bonding?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • 1H NMR : Identify exchangeable protons (e.g., NH at δ 12.95 ppm) and substituent effects (e.g., methoxy groups at δ 3.82 ppm) .
  • X-ray Diffraction : Resolve intramolecular C–H···N hydrogen bonds (Table 1 in ) and planar geometry (r.m.s. deviation <0.15 Å for non-H atoms) .
  • TLC Monitoring : Use 10% methanol in dichloromethane (Rf = 0.6) to track reaction progress .

Advanced: How can researchers resolve contradictions in reported biological activities, such as anticancer vs. antimicrobial effects?

Methodological Answer:
Discrepancies may arise from assay conditions or mechanistic pathways. For example:

  • Lipoxygenase Inhibition : Anticancer activity via 15-LOX inhibition requires enzyme-specific assays (e.g., UV spectroscopy for peroxide formation) .
  • Antimicrobial Testing : Use standardized MIC/MBC protocols against Gram-positive/negative strains to compare with literature .
  • Control Experiments : Test metabolites or degradation products to rule off-target effects. Cross-reference structural analogs (e.g., oxadiazole derivatives in ) to isolate substituent contributions.

Advanced: What computational strategies can predict the compound’s interaction with biological targets like 15-LOX or bacterial enzymes?

Methodological Answer:
Leverage crystallographic data (e.g., planar thiadiazole core ) for docking studies:

  • Molecular Dynamics (MD) : Simulate binding stability using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl) with activity trends from analogs .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influencing enzyme interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?

Methodological Answer:
Systematically modify substituents and evaluate bioactivity:

  • Thiadiazole Core : Replace ethylsulfanyl with pyridinyl or benzimidazole groups to enhance π-π stacking .
  • Benzamide Moiety : Introduce halogens (e.g., Cl, F) at the 3,5-dimethoxy positions to improve hydrophobic interactions .
  • Biological Testing : Prioritize in vitro assays (e.g., cytotoxicity on cancer cell lines) followed by in vivo models for lead optimization .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Quantify impurities using reverse-phase C18 columns (λ = 254 nm).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C for stable analogs ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 409.46 for related compounds ).

Advanced: How can researchers address low yield or byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS or 2D NMR to detect side products (e.g., oxidation of sulfanyl to sulfonyl groups ).
  • Reaction Optimization : Switch to inert atmospheres (N2/Ar) to prevent oxidation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .

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